molecular formula C9H15NO2 B2850936 8a-Hydroxy-decahydroisoquinolin-3-one CAS No. 1820615-40-4

8a-Hydroxy-decahydroisoquinolin-3-one

Cat. No.: B2850936
CAS No.: 1820615-40-4
M. Wt: 169.224
InChI Key: SGNQUTAWXFKMBJ-UHFFFAOYSA-N
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Description

8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 8a-Hydroxy-decahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of isoquinoline derivatives followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

8a-Hydroxy-decahydroisoquinolin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include oxidized or reduced derivatives and substituted isoquinoline compounds.

Scientific Research Applications

8a-Hydroxy-decahydroisoquinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8a-Hydroxy-decahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

8a-Hydroxy-decahydroisoquinolin-3-one can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.

    Tetrahydroisoquinoline: A partially saturated derivative with different biological activities.

    Decahydroisoquinoline: A fully saturated derivative with unique chemical properties.

The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting biological activities and chemical reactivity .

Properties

IUPAC Name

8a-hydroxy-1,2,4,4a,5,6,7,8-octahydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-5-7-3-1-2-4-9(7,12)6-10-8/h7,12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQUTAWXFKMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNC(=O)CC2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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